molecular formula C12H8N2O4 B3052245 5-Phenylpyrazine-2,3-dicarboxylic acid CAS No. 39784-64-0

5-Phenylpyrazine-2,3-dicarboxylic acid

Cat. No. B3052245
CAS RN: 39784-64-0
M. Wt: 244.2 g/mol
InChI Key: YHNQBRXIQYSNPH-UHFFFAOYSA-N
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Description

5-Phenylpyrazine-2,3-dicarboxylic acid is a chemical compound with the CAS Number: 39784-64-0 and a molecular weight of 244.21 . It is a more lipophilic derivative of pyrazinoic acid .


Synthesis Analysis

The synthesis of pyrazine derivatives, including 5-Phenylpyrazine-2,3-dicarboxylic acid, has been a subject of research due to their versatility in pharmacological activity . For instance, 5-alkylamino-N-phenylpyrazine-2-carboxamides have been synthesized with comparable or improved efficacy against M. tuberculosis H37Rv . A new 3D coordination polymer, [Cd (pzdc) (bpy)] n (pzdc = pyrazine-2,3-dicarboxylic acid, bpy = 2,2′-bipyridine), has also been hydrothermally synthesized .


Molecular Structure Analysis

The molecular structure of 5-Phenylpyrazine-2,3-dicarboxylic acid is represented by the linear formula C12 H8 N2 O4 . Pyrazine derivatives are known for their versatility in pharmacological activity and are among the most widely known heterocyclic compounds .

Scientific Research Applications

Design and Synthesis of Antimycobacterial Agents

5-Phenylpyrazine-2,3-dicarboxylic acid has been used in the design and synthesis of more lipophilic derivatives of pyrazinoic acid . These derivatives have been prepared as potential antimycobacterial agents, which could be useful in the treatment of diseases such as tuberculosis .

Study of Electronic Charge Distribution

The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) have been studied to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring . This research could have implications in the field of materials science, particularly in the design of new materials with specific electronic properties .

Pharmaceutical Applications

The pyrazine molecule, which includes 5-Phenylpyrazine-2,3-dicarboxylic acid, is a very important pharmacophore . The amides and sulfonamides of pyrazines are useful as therapeutic agents . This makes 5-Phenylpyrazine-2,3-dicarboxylic acid a valuable compound in the development of new drugs .

Food Industry Applications

Pyrazine derivatives, including 5-Phenylpyrazine-2,3-dicarboxylic acid, have been proven to be important scaffolds in the food industry . They can contribute to the flavor and aroma of various foods .

Perfumery Applications

In addition to their use in the food industry, pyrazine derivatives are also used in the perfumery industry . They can be used to create a variety of different scents .

Prodrug Design

5-Phenylpyrazine-2,3-dicarboxylic acid and its derivatives can be used in the design of prodrugs . Prodrugs are inactive compounds that are metabolized in the body to produce an active drug . This approach can improve the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .

Safety and Hazards

The safety data sheet for 5-Phenylpyrazine-2,3-dicarboxylic acid suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

5-phenylpyrazine-2,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-11(16)9-10(12(17)18)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNQBRXIQYSNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90508904
Record name 5-Phenylpyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39784-64-0
Record name 5-Phenylpyrazine-2,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90508904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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